molecular formula C10H7ClN2O2 B3231902 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride CAS No. 1330765-00-8

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride

Cat. No.: B3231902
CAS No.: 1330765-00-8
M. Wt: 222.63 g/mol
InChI Key: OJDFZFOFURYOCQ-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride is a chemical compound belonging to the pyrido[1,2-a]pyrimidine class. This compound is characterized by its molecular structure, which includes a pyridopyrimidine core with a methyl group at the 7th position and a carbonyl chloride group at the 3rd position. It is a versatile compound with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common synthetic route includes the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity. Safety measures are strictly followed to handle the reactive carbonyl chloride group, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride is compared with other similar compounds, such as:

  • 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride: : Lacks the methyl group at the 7th position.

  • 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: : Has a carboxylic acid group instead of a carbonyl chloride group.

  • 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl hydrazide: : Contains a hydrazide group instead of a carbonyl chloride group.

These compounds differ in their functional groups and chemical properties, which can lead to variations in their reactivity and applications.

Properties

IUPAC Name

7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-4-7(9(11)14)10(15)13(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDFZFOFURYOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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